molecular formula C15H11ClO4 B1422183 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1262004-81-8

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid

Cat. No. B1422183
M. Wt: 290.7 g/mol
InChI Key: HPQJHVRZRNPIAV-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is a chemical compound with the CAS Number: 1262004-81-8 . It has a molecular weight of 290.7 . The IUPAC name for this compound is 5-chloro-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is 1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid include a molecular weight of 290.7 .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is involved in the synthesis of pharmaceuticals, particularly as an intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. This synthesis process is scalable and cost-effective, making it vital for industrial pharmaceutical production (Zhang et al., 2022).

Role in Material Science

In the field of material science, certain derivatives of benzoic acid, which include structural similarities to 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid, are used in the development of novel materials. These materials exhibit properties such as optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Environmental Chemistry

In environmental chemistry, derivatives of benzoic acid are studied for their role in photodecomposition processes. This research is crucial for understanding the environmental impact and breakdown of chemical compounds in natural settings (Crosby & Leitis, 1969).

Pharmacological Research

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid derivatives have been researched for their pharmacological potential, including as β-amyloid aggregation inhibitors. This is particularly relevant in the context of Alzheimer's disease research, where inhibiting β-amyloid aggregation is a therapeutic target (Choi et al., 2003).

Biosynthesis Studies

The compound and its derivatives are also subjects of biosynthesis studies. Understanding the biosynthetic pathways of such compounds contributes to the broader knowledge of organic chemistry and biochemistry (Hiraga et al., 1998).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-5-(4-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQJHVRZRNPIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690720
Record name 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid

CAS RN

1262004-81-8
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-chloro-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262004-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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